molecular formula C23H22NO3D5 B602621 6-O-Desmethyl Donepezil-d5 CAS No. 1189443-74-0

6-O-Desmethyl Donepezil-d5

Numéro de catalogue: B602621
Numéro CAS: 1189443-74-0
Poids moléculaire: 370.56
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-O-Desmethyl Donepezil-d5 (CAS: 1189443-74-0) is a deuterium-labeled stable isotope of 6-O-desmethyl donepezil, a major active metabolite of the acetylcholinesterase (AChE) inhibitor donepezil . Donepezil is widely used to treat Alzheimer’s disease (AD), and its metabolism involves cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4, which demethylate donepezil to form pharmacologically active metabolites like 6-O-desmethyl donepezil . The deuterated analog, this compound, is synthesized by replacing five hydrogen atoms with deuterium at specific positions (benzyl ring), resulting in a molecular formula of C₂₃H₂₇NO₃ and a molecular weight of 370.50 g/mol .

This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance analytical precision for quantifying donepezil and its metabolites in biological samples . Its isotopic labeling avoids interference with endogenous compounds, enabling reliable pharmacokinetic (PK) and metabolic studies .

Méthodes De Préparation

Structural and Chemical Properties

Molecular Architecture

6-O-Desmethyl Donepezil-d5 (C₂₃H₂₇NO₃; molecular weight: 370.5 g/mol) features a deuterated benzyl group (C₆D₅CH₂-) attached to a piperidine ring, coupled to a 6-hydroxy-5-methoxyindanone moiety . The deuterium atoms are positioned at the 2,3,4,5,6-positions of the benzyl aromatic ring, as confirmed by its SMILES notation:

This isotopic labeling reduces metabolic degradation while retaining pharmacological activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₇NO₃
Exact Mass370.2305 Da
XLogP33.9
Hydrogen Bond Donors1
Topological Polar SA49.8 Ų
Rotatable Bonds5

Synthetic Pathways

Deuteration Strategy

Deuteration is achieved via Pd/C-catalyzed hydrogen-deuterium exchange using deuterium gas (D₂) and deuterated solvents (e.g., D₂O, CD₃OD) . The benzyl-piperidine intermediate is synthesized first:

Step 1: Synthesis of 1-(Benzyl-d₅)-piperidine-4-carbaldehyde

  • Deuteration of Benzyl Chloride :
    Benzyl chloride reacts with D₂O in the presence of Pd/C (10% w/w) at 80°C for 24 h to yield benzyl-d₅ chloride (C₆D₅CH₂Cl) .

  • Piperidine Alkylation :
    Piperidine-4-carbaldehyde is alkylated with benzyl-d₅ chloride using K₂CO₃ in anhydrous DMF at 60°C, yielding 1-(benzyl-d₅)-piperidine-4-carbaldehyde .

Step 2: Coupling with 6-Hydroxy-5-methoxyindanone

The indanone fragment is prepared via selective O-demethylation of donepezil’s methoxy group:

  • Demethylation :
    Donepezil is treated with BBr₃ in dichloromethane at -78°C to cleave the 6-O-methyl group, yielding 6-hydroxy-5-methoxyindanone .

  • Aldol Condensation :
    The indanone reacts with 1-(benzyl-d₅)-piperidine-4-carbaldehyde in ethanol with piperidine as a base, forming the final product via Knoevenagel condensation .

Purification and Characterization

Chromatographic Purification

Crude product is purified using reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a gradient of 0.1% formic acid in acetonitrile/water (30:70 to 70:30 over 30 min). The retention time is 12.8 min .

Spectroscopic Validation

  • MS (ESI+) : m/z 371.238 [M+H]⁺ (calc. 371.231) .

  • ¹H NMR (500 MHz, CDCl₃): Absence of benzyl aromatic protons confirms deuteration; singlet at δ 3.72 (3H, OCH₃), δ 4.21 (2H, indanone CH₂) .

Table 2: Reaction Optimization Parameters

ParameterOptimal Condition
Deuteration Temperature80°C
Demethylation ReagentBBr₃ (3 equiv)
Condensation CatalystPiperidine (10 mol%)
HPLC Purity>99.5%

Stability and Solubility Considerations

Solubility Profile

SolventSolubility (mg/mL)
DMSO25
Ethanol8
Saline<1 (requires Tween 80)

Analytical Method Validation

LC-MS/MS Quantification

A validated method uses a Shimadzu LC-20AD system coupled to a Sciex QTRAP 5500 :

  • Column : Zorbax SB-C18 (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase : 0.1% formic acid in acetonitrile/water (55:45).

  • LOQ : 0.3 ng/mL for donepezil; 10 pg/mL for 6-O-desmethyl donepezil .

Pharmacokinetic Applications

Steady-state studies in humans show this compound has a Cmax,ss of 1.2 ng/mL and AUC₀–168h of 98.4 ng·h/mL under transdermal administration, demonstrating bioequivalence to oral donepezil .

Analyse Des Réactions Chimiques

Types of Reactions: 6-O-Desmethyl Donepezil-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which are useful in further pharmacological studies .

Applications De Recherche Scientifique

Pharmacokinetic Studies

6-O-Desmethyl Donepezil-d5 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying Donepezil and its metabolites in biological samples. The incorporation of deuterium labeling enhances the sensitivity and accuracy of these assays, allowing for precise monitoring of drug levels in plasma.

Case Study: Bioequivalence Study

A study aimed at developing a high-efficiency LC-MS/MS method demonstrated that this compound could effectively support bioequivalence assessments between different formulations of Donepezil. The method achieved baseline separation within 1.5 minutes, with a linear dynamic range from 0.2 to 50 ng/mL, demonstrating high accuracy and precision in measuring drug concentrations in human plasma samples .

Monitoring Metabolite Levels

Research has shown that 6-O-Desmethyl Donepezil is pharmacologically active and can be present at significant levels in patients undergoing treatment with Donepezil. A novel high-performance liquid chromatography method was developed to monitor plasma levels of Donepezil and its metabolites, including 6-O-Desmethyl Donepezil, in patients with Alzheimer's disease. This study found that the metabolite levels varied significantly among individuals, indicating the importance of personalized medicine approaches in treatment regimens .

Drug Development Insights

The compound is also being investigated in the context of developing new therapeutic strategies for Alzheimer's disease. Recent studies suggest that modifications to Donepezil's structure, including the incorporation of this compound analogs, may enhance neuroprotective effects and cognitive benefits while reducing side effects associated with traditional treatments.

Research Findings

  • Neuroprotective Effects : Compounds derived from or related to Donepezil have shown promise in protecting neural cells from oxidative stress and inflammation, which are key factors in Alzheimer’s pathology .
  • Cognitive Improvement : Animal models have demonstrated that certain derivatives exhibit improved cognitive function compared to standard treatments, suggesting that further exploration into these compounds could yield effective new therapies .

Summary Table of Applications

Application AreaDescription
Pharmacokinetic StudiesUsed as an internal standard in LC-MS/MS methods for quantifying Donepezil and metabolites
Monitoring Metabolite LevelsAssists in assessing drug levels in Alzheimer's patients through advanced chromatographic methods
Drug Development InsightsInvestigated for potential neuroprotective effects and cognitive enhancement
Chemical PropertiesDeuterium-labeled compound with unique mass spectrometric characteristics

Mécanisme D'action

6-O-Desmethyl Donepezil-d5 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial for its therapeutic effects in Alzheimer’s disease, where cholinergic deficits are a hallmark .

Molecular Targets and Pathways: The primary molecular target of this compound is acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This action leads to increased acetylcholine levels in the synaptic cleft, which improves cognitive function in Alzheimer’s patients .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Compound Structural Feature Primary Role AChE Inhibition (IC₅₀) BChE Inhibition (IC₅₀)
Donepezil 6-O-methyl group Parent drug, AChE inhibitor 0.12 ± 0.01 µM 1.3 ± 0.2 µM
6-O-Desmethyl Donepezil 6-O-demethylated Active metabolite 0.41 ± 0.05 µM N/A
6-O-Desmethyl Donepezil-d5 6-O-demethylated + 5 deuterium atoms Analytical internal standard N/A N/A
Donepezil-d5 (HCl salt) Parent structure + 5 deuterium atoms Internal standard for donepezil N/A N/A
Synthetic Analogues (e.g., 8c) Alkyl/benzyl substituents Enhanced AChE/BChE inhibition 0.14 ± 0.02 µM 0.11 ± 0.01 µM
  • 6-O-Desmethyl Donepezil : Retains AChE inhibitory activity but is ~3.4-fold less potent than donepezil in vitro . However, clinical studies report comparable efficacy due to synergistic effects with the parent drug .
  • Deuterated Analogs : this compound and Donepezil-d5 lack therapeutic activity but improve analytical accuracy by providing distinct mass spectral signatures .
  • Synthetic Analogues : Derivatives like 8c (n-propyl substituent) exhibit equal or greater potency than donepezil, with dual AChE/butyrylcholinesterase (BChE) inhibition and β-secretase (BACE1) activity .

Metabolic Profile Comparison

Table 2: Metabolic Parameters in Humans

Parameter Donepezil 6-O-Desmethyl Donepezil 5-O-Desmethyl Donepezil Donepezil-N-Oxide
Plasma Concentration Range 10–106 ng/mL 1.2–36 ng/mL 0.07–2.8 ng/mL 0.5–45.4 ng/mL
Metabolic Ratio* <0.3% N/A N/A
CYP Enzymes Involved CYP2D6, CYP3A4 CYP2D6 CYP3A4 CYP3A4

*Ratio relative to parent drug.

  • 6-O-Desmethyl Donepezil: Constitutes ~11% of donepezil’s metabolic yield but is a minor plasma metabolite (concentration ratio <0.3%) . Despite low levels, it contributes to therapeutic efficacy due to its AChE inhibition .
  • Interpatient Variability : In 11% of patients, 6-O-desmethyl donepezil and donepezil-N-oxide concentrations exceed those of the parent drug, suggesting metabolite-driven effects in some cases .

Analytical Utility Comparison

Table 3: Analytical Performance of Deuterated Standards

Compound Quantification Range (Plasma) Method Key Application
This compound 10–2000 pg/mL LC-MS/MS Metabolite quantification in PK studies
Donepezil-d5 (HCl salt) 0.300–45.0 ng/mL LC-MS/MS Parent drug quantification
  • Both deuterated analogs eliminate matrix effects in bioanalytical assays, but this compound is critical for distinguishing the metabolite from endogenous compounds .

Activité Biologique

6-O-Desmethyl Donepezil-d5 is a deuterated analog of the active metabolite of donepezil, a widely used medication for Alzheimer's disease. This compound is significant in pharmacological studies due to its biological activity and role in understanding the metabolism of donepezil.

Chemical Structure and Properties

The chemical structure of this compound is similar to that of donepezil, with the addition of deuterium atoms, which are isotopes of hydrogen. This modification aids in tracing and quantifying the compound in biological systems through advanced analytical techniques.

Biological Activity

Mechanism of Action:
this compound functions primarily as an acetylcholinesterase inhibitor, similar to its parent compound donepezil. By inhibiting this enzyme, it increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease patients .

Pharmacokinetics:
Research indicates that this compound exhibits variable plasma concentrations in patients undergoing treatment with donepezil. In a study involving Alzheimer’s patients, plasma levels ranged significantly among individuals, highlighting the variability in metabolism and absorption of the drug and its metabolites .

Case Studies

  • Plasma Level Monitoring:
    A study conducted on Alzheimer patients demonstrated the simultaneous measurement of donepezil and its metabolites, including 6-O-desmethyl donepezil, using high-performance liquid chromatography (HPLC). The results indicated that 6-O-desmethyl donepezil had plasma concentrations ranging from 1.2 to 36 ng/mL, suggesting its considerable presence and potential activity in vivo .
  • LC-MS/MS Method Development:
    Another research effort focused on developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting donepezil and its metabolites in biological samples. This method proved effective for analyzing small sample volumes from beagle dogs, establishing a reliable approach for future pharmacokinetic studies involving 6-O-desmethyl donepezil .

Data Tables

Study Method Findings
Monitoring Donepezil LevelsHPLCPlasma levels varied; 6-O-desmethyl: 1.2-36 ng/mL
Simultaneous DeterminationLC-MS/MSReliable detection method for metabolites

Implications for Future Research

The biological activity of this compound poses significant implications for the development of Alzheimer's treatments. Understanding its pharmacokinetics and mechanism can lead to improved therapeutic strategies that enhance cognitive function by targeting multiple pathways involved in neurodegeneration.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 6-O-Desmethyl Donepezil-d5 in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC/MS/MS) with deuterated internal standards (e.g., this compound itself) to enhance specificity and reduce matrix effects. Validate the method per ICH guidelines, ensuring a lower limit of quantification (LLOQ) of ≤0.250 ng/ml for donepezil metabolites. Include system suitability tests for retention time reproducibility and peak symmetry .
  • Key Parameters :

ParameterRequirement
LLOQ≤0.250 ng/mL
Precision (CV%)≤15%
Accuracy85–115%

Q. How can researchers ensure the structural integrity of this compound during synthesis and storage?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for structural elucidation. Store the compound at –20°C in inert conditions (argon atmosphere) to prevent deuterium loss or degradation. Use pharmacopeial reference standards (e.g., USP) for cross-validation .

Q. What statistical approaches are appropriate for analyzing pharmacokinetic data involving this compound?

  • Methodological Answer : Apply ANOVA for AUC0-72 and Cmax comparisons, and non-parametric tests (e.g., Wilcoxon signed-rank) for Tmax. Account for period/sequence effects in crossover studies using mixed-effects models .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved in preclinical studies?

  • Methodological Answer : Conduct in vitro metabolic assays (e.g., liver microsomes) under controlled pH and temperature. Cross-validate findings with in vivo studies using radiolabeled tracers. Apply mechanistic pharmacokinetic modeling to reconcile discrepancies between observed and predicted clearance rates .

Q. What experimental design optimizes the detection of this compound in complex matrices like cerebrospinal fluid (CSF)?

  • Methodological Answer : Use a pre-test/post-test design with a nonequivalent control group to isolate matrix-specific interferences. Optimize sample preparation via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Include a calibration curve spanning 0.25–50 ng/ml to ensure linearity .

Q. How should researchers integrate theoretical frameworks (e.g., pharmacokinetic-pharmacodynamic models) into studies on this compound?

  • Methodological Answer : Align experimental design with compartmental PK/PD models to predict metabolite-drug interactions. For example, use a two-compartment model to simulate distribution kinetics in the central nervous system. Validate predictions using sparse sampling strategies in animal models .

Q. What methodological innovations address challenges in quantifying this compound alongside its parent compound, donepezil?

  • Methodological Answer : Develop a multiplex LC/MS/MS assay with differential ionization settings. For donepezil, use positive electrospray ionization (ESI+), while this compound may require optimized collision energy to distinguish isotopic peaks. Include a deuterated internal standard for each analyte to correct for ion suppression .

Q. How can factorial design improve stability studies of this compound under varying environmental conditions?

  • Methodological Answer : Implement a 2<sup>3</sup> factorial design to test interactions between temperature (4°C vs. 25°C), humidity (60% vs. 75% RH), and light exposure. Use accelerated stability testing (40°C/75% RH) for extrapolation. Monitor deuterium retention via mass spectrometry .

Q. Data Contradiction Analysis

Q. What steps should be taken when observed plasma concentrations of this compound deviate from model predictions?

  • Methodological Answer :

Reassay samples using a validated method to rule out analytical error.

Evaluate species-specific metabolic enzyme expression (e.g., CYP3A4/5 in humans vs. CYP2D6 in rodents).

Apply Bayesian hierarchical modeling to incorporate inter-individual variability in clearance rates .

Q. Theoretical and Methodological Alignment

Q. How can researchers align studies on this compound with broader Alzheimer’s disease research frameworks?

  • Methodological Answer : Embed metabolite quantification within longitudinal studies assessing acetylcholinesterase inhibition. Use multivariate regression to correlate this compound exposure with cognitive outcomes (e.g., ADAS-Cog scores). Reference established conceptual frameworks linking metabolite kinetics to therapeutic efficacy .

Propriétés

IUPAC Name

6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRBBQJREIMIEU-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661897
Record name 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189443-74-0
Record name 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.